3-Chlorocyclohex-2-en-1-one

Catalog No.
S1928285
CAS No.
5682-75-7
M.F
C6H7ClO
M. Wt
130.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorocyclohex-2-en-1-one

CAS Number

5682-75-7

Product Name

3-Chlorocyclohex-2-en-1-one

IUPAC Name

3-chlorocyclohex-2-en-1-one

Molecular Formula

C6H7ClO

Molecular Weight

130.57 g/mol

InChI

InChI=1S/C6H7ClO/c7-5-2-1-3-6(8)4-5/h4H,1-3H2

InChI Key

HGTXPEOKLIDWIK-UHFFFAOYSA-N

SMILES

C1CC(=CC(=O)C1)Cl

Canonical SMILES

C1CC(=CC(=O)C1)Cl

3-Chlorocyclohex-2-en-1-one is an organic compound characterized by its unique structure, which includes a cyclohexene ring with a chlorine atom and a carbonyl group. Its molecular formula is C₆H₇ClO, and it has a molecular weight of approximately 132.57 g/mol. The compound features a double bond between the second and third carbon atoms of the cyclohexane ring, along with a carbonyl group (C=O) at the first position, making it an enone. This structural configuration contributes to its reactivity and versatility in

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Due to its electrophilic nature. Key reactions include:

  • Nucleophilic Addition Reactions: The presence of both a double bond and a carbonyl group makes this compound susceptible to nucleophilic attack, allowing for the formation of diverse products .
  • Bromination: It can undergo bromination at the C(2) position using N-bromosuccinimide (NBS) in dimethylformamide (DMF), leading to brominated derivatives .
  • Reactions with Phenols: In recent studies, 3-chlorocyclohex-2-en-1-one has been treated with phenols in the presence of potassium carbonate (K₂CO₃) to yield 3-(aryloxy)cyclohex-2-en-1-ones, showcasing its utility in synthesizing complex organic molecules

    While specific biological activity data on 3-chlorocyclohex-2-en-1-one is limited, compounds with similar structural features often exhibit significant biological properties, including antimicrobial and anticancer activities. The reactivity of the carbonyl group could enable interactions with biological macromolecules, potentially leading to therapeutic applications.

The synthesis of 3-chlorocyclohex-2-en-1-one can be achieved through several methods:

  • Direct Chlorination: Chlorination of cyclohexenone derivatives can yield 3-chlorocyclohex-2-en-1-one.
  • Multi-step Synthesis: Recent studies have demonstrated a multi-step synthesis involving the reaction with phenols, followed by bromination and aromatization steps

    3-Chlorocyclohex-2-en-1-one finds applications in various fields:

    • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds, particularly in pharmaceutical chemistry.
    • Material Science: Its derivatives are explored for use in functional materials and polymers due to their reactive nature.

Interaction studies involving 3-chlorocyclohex-2-en-1-one primarily focus on its reactivity with nucleophiles and electrophiles. The compound's ability to form adducts through nucleophilic addition reactions makes it a valuable substrate for studying reaction mechanisms and developing new synthetic methodologies.

Several compounds share structural similarities with 3-chlorocyclohex-2-en-1-one, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
CyclohexenoneEnoneBasic structure without halogen substitution
3-Bromocyclohex-2-en-1-oneHalogenated EnoneBromine substitution affects reactivity
3-Methylcyclohex-2-en-1-oneMethylated EnoneMethyl group alters steric hindrance and electronic effects
4-Chlorocyclohex-2-enoneHalogenated EnoneChlorine at a different position changes reactivity

The uniqueness of 3-chlorocyclohex-2-en-1-one lies in its specific chlorination at the third position, which influences both its chemical behavior and potential applications compared to other similar compounds.

The thermodynamic stability of 3-chlorocyclohex-2-en-1-one is fundamentally governed by its structural characteristics as an alpha,beta-unsaturated ketone system with a chlorine substituent at the beta position. The compound exhibits a conjugated enone framework that provides inherent electronic stabilization through resonance interactions between the carbonyl group and the carbon-carbon double bond [1] [2]. This conjugation creates a delocalized electron system that enhances the overall thermodynamic stability compared to non-conjugated analogs.

Thermal Stability Assessment

Experimental studies on related chlorinated cyclohexenone derivatives demonstrate that thermal decomposition typically initiates at temperatures exceeding 150°C [3] [1]. The presence of the chlorine substituent introduces additional complexity to the thermal behavior, as halogenated organic compounds often undergo specific decomposition pathways involving carbon-halogen bond cleavage. Research on similar chloro-substituted enones indicates that thermal decomposition follows first-order kinetics with activation energies ranging from 25-30 kcal/mol [1] [4].

The thermal decomposition mechanism likely involves multiple competing pathways. Primary decomposition routes include elimination of hydrogen chloride to form cyclohexadienone derivatives, and ring-opening reactions leading to acyclic chlorinated intermediates [5]. The chlorine atom's electron-withdrawing effect stabilizes the enone system through inductive effects but simultaneously weakens the carbon-chlorine bond, creating a balance between enhanced enone stability and increased susceptibility to dehydrohalogenation reactions.

Temperature (K)Heat Capacity (J/mol·K)*Entropy (J/mol·K)*Thermal Stability
298.15~140~320Stable
323.15~150~340Stable
348.15~160~360Moderate
373.15~170~380Decomposition risk
398.15~180~400Significant decomposition

*Estimated values based on group contribution methods and similar enone compounds [6] [7]

Thermodynamic Parameters

The heat capacity of 3-chlorocyclohex-2-en-1-one exhibits typical temperature dependence for organic molecules with multiple vibrational modes. Theoretical calculations based on molecular structure and vibrational frequency analysis suggest values increasing from approximately 140 J/mol·K at 298.15 K to 180 J/mol·K at elevated temperatures [6] [7]. The entropy values similarly increase with temperature, reflecting increased molecular motion and conformational flexibility at higher thermal energies.

Solubility Behavior in Organic Media

The solubility characteristics of 3-chlorocyclohex-2-en-1-one are dictated by its amphiphilic molecular structure, which combines hydrophobic cyclohexane ring components with polar carbonyl and carbon-chlorine functionalities. This structural duality results in selective solubility patterns across different organic solvent systems [8] [9].

Polar Aprotic Solvents

3-Chlorocyclohex-2-en-1-one demonstrates high solubility in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile [10]. The carbonyl group's dipole moment facilitates strong dipole-dipole interactions with these solvents, while the chlorine substituent contributes additional polar character through its electronegativity. Experimental observations on structurally related compounds indicate complete miscibility in these media at ambient conditions [11].

Aromatic and Halogenated Solvents

The compound exhibits excellent solubility in aromatic solvents including benzene and toluene, attributed to favorable pi-pi stacking interactions between the enone chromophore and aromatic solvent molecules [12]. Halogenated solvents such as chloroform and dichloromethane provide superior dissolution characteristics due to halogen bonding interactions between the chlorine substituent and solvent molecules, creating stabilizing intermolecular associations [13] [14].

Solvent ClassExamplesPredicted SolubilityLogP Contribution
Nonpolar hydrocarbonsHexane, cyclohexaneModerateHydrophobic interactions
Polar aprotic solventsDMF, DMSO, acetonitrileHighDipole-dipole interactions
Polar protic solventsMethanol, ethanolModerateHydrogen bonding potential
Aromatic solventsBenzene, tolueneHighπ-π interactions
Halogenated solventsCHCl₃, CH₂Cl₂HighHalogen bonding
WaterH₂OLowHydrophobic exclusion

Aqueous Solubility Limitations

The limited aqueous solubility of 3-chlorocyclohex-2-en-1-one reflects its predominantly hydrophobic character [8]. The cyclohexane ring framework and chlorine substituent contribute significant hydrophobic surface area that destabilizes water-solute interactions. While the carbonyl group can participate in hydrogen bonding with water molecules, this interaction is insufficient to overcome the entropic penalty associated with disrupting water's hydrogen-bonded network around the hydrophobic molecular segments.

Spectroscopic Fingerprinting (Infrared, Raman, Ultraviolet-Visible)

Infrared Spectroscopic Characteristics

The infrared spectrum of 3-chlorocyclohex-2-en-1-one displays distinctive absorption bands characteristic of its functional group composition. The carbonyl stretching vibration appears as a strong absorption in the 1680-1690 cm⁻¹ region, red-shifted from typical saturated ketones due to conjugation with the adjacent carbon-carbon double bond [15] [16]. This conjugation delocalizes electron density from the carbonyl oxygen, reducing the bond force constant and lowering the vibrational frequency.

The carbon-carbon double bond stretching vibration manifests as a medium-intensity band near 1620-1640 cm⁻¹, positioned within the expected range for alpha,beta-unsaturated systems [16]. The carbon-chlorine stretching vibration produces a characteristic medium-to-strong absorption between 750-850 cm⁻¹, with the exact position dependent on the local electronic environment and conformational effects [17] [16].

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetric molecular vibrations. Studies on chlorinated organic compounds reveal that carbon-chlorine bonds exhibit distinct Raman signatures depending on their conformational environment [18]. For 3-chlorocyclohex-2-en-1-one, the carbon-chlorine stretching modes are expected to appear in two distinct regions: 610-618 cm⁻¹ corresponding to the SHH conformation and 668-690 cm⁻¹ for the SHC conformation [18].

These conformational differences arise from rotational isomerism around single bonds adjacent to the carbon-chlorine bond, creating distinct local electronic environments that affect vibrational frequencies. The relative intensities of these bands provide information about conformational populations and molecular dynamics in different phases and temperature conditions [18].

TechniqueAssignmentFrequency/WavelengthIntensity
IR SpectroscopyC=O stretch (enone)~1680-1690 cm⁻¹Strong
IR SpectroscopyC=C stretch (alkene)~1620-1640 cm⁻¹Medium
IR SpectroscopyC-Cl stretch~750-850 cm⁻¹Medium-Strong
Raman SpectroscopyC-Cl stretch (SHH conformation)610-618 cm⁻¹Medium
Raman SpectroscopyC-Cl stretch (SHC conformation)668-690 cm⁻¹Medium
UV-Vis Spectroscopyπ→π* transition~240-260 nmStrong
UV-Vis Spectroscopyn→π* transition~280-320 nmWeak

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible absorption spectrum of 3-chlorocyclohex-2-en-1-one is dominated by electronic transitions characteristic of the alpha,beta-unsaturated ketone chromophore system [19] [20]. The primary absorption band arises from a pi-to-pi-star electronic transition involving promotion of an electron from the highest occupied molecular orbital to the lowest unoccupied molecular orbital within the conjugated enone system [21].

This transition typically appears in the 240-260 nm region with high extinction coefficients, reflecting the allowed nature of the electronic transition [21]. The exact wavelength position depends on the extent of conjugation and substituent effects. The chlorine atom's electron-withdrawing character slightly blue-shifts the absorption maximum compared to unsubstituted cyclohexenone derivatives [21].

A weaker absorption band corresponding to the n-to-pi-star transition of the carbonyl chromophore appears at longer wavelengths, typically in the 280-320 nm region [19] [21]. This transition involves promotion of a non-bonding electron from the carbonyl oxygen to the pi-star orbital of the carbonyl group and exhibits characteristically low extinction coefficients due to its symmetry-forbidden nature.

Chromatographic Retention Characteristics

The chromatographic behavior of 3-chlorocyclohex-2-en-1-one is governed by its molecular polarity, size, and specific intermolecular interactions with stationary phase materials. Understanding these retention characteristics is crucial for analytical method development and purification strategies [22] [23].

Gas Chromatographic Properties

In gas chromatography, 3-chlorocyclohex-2-en-1-one exhibits retention behavior consistent with moderately polar organic compounds of similar molecular weight [24]. The retention time depends critically on column temperature, stationary phase polarity, and carrier gas flow conditions. On nonpolar stationary phases such as dimethylpolysiloxane, retention is primarily governed by vapor pressure and molecular size, with the compound eluting earlier than higher molecular weight analogs [23].

Polar stationary phases containing polyethylene glycol or cyanopropyl functionalities provide enhanced retention through dipole-dipole interactions with the carbonyl group and van der Waals interactions with the chlorine substituent [22]. Temperature programming typically shows linear log retention time versus inverse temperature relationships, indicating consistent thermodynamic behavior across operational temperature ranges.

High Performance Liquid Chromatographic Behavior

In reversed-phase high performance liquid chromatography using octadecylsilica stationary phases, 3-chlorocyclohex-2-en-1-one demonstrates intermediate retention between highly polar and completely nonpolar compounds [22] [23]. The retention factor typically ranges from 2-8 depending on mobile phase composition, with shorter retention times observed with increasing organic modifier concentrations.

Normal-phase chromatography on silica gel provides strong retention due to hydrogen bonding between the carbonyl oxygen and surface silanol groups [23]. Elution requires moderately polar solvent systems such as ethyl acetate-hexane mixtures, with the exact composition determined by the desired resolution and analysis time constraints [22].

The compound's chromatographic selectivity enables effective separation from structural isomers and related impurities. The chlorine substituent provides distinct retention characteristics compared to unsubstituted cyclohexenone derivatives, facilitating analytical differentiation and purification protocols [25].

Retention Mechanism Analysis

The retention mechanisms involve multiple simultaneous interactions including hydrophobic partitioning, dipole-dipole interactions, and specific adsorption phenomena [23]. The cyclohexane ring contributes hydrophobic character favoring interaction with nonpolar stationary phases, while the carbonyl and carbon-chlorine functionalities provide polar interaction sites for specific retention mechanisms.

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-chlorocyclohex-2-en-1-one

Dates

Last modified: 08-16-2023

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